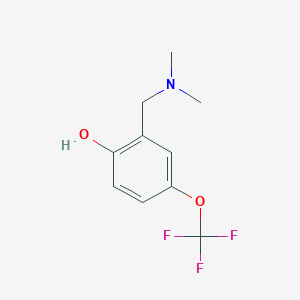

2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol

Descripción general

Descripción

2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol is an organic compound characterized by the presence of a dimethylamino group, a trifluoromethoxy group, and a phenolic hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Phenol Core: The phenol core can be synthesized through various methods, such as the hydroxylation of aromatic compounds.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy reagents.

Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through reductive amination reactions, where a suitable amine is reacted with a carbonyl compound in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or nitro groups if present.

Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

The compound 2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol , also known as PH017346 , has garnered attention in various scientific fields due to its unique chemical properties. This article delves into its applications across different domains, supported by data tables and documented case studies.

Analytical Chemistry

The compound is utilized in analytical chemistry for various purposes, including:

- Chromatography: It serves as a reagent in chromatographic methods for separating and analyzing complex mixtures.

- Spectroscopy: Its unique functional groups allow it to be used as a standard in spectroscopic analysis, aiding in the identification of similar compounds.

Table 1: Applications in Analytical Chemistry

| Application Type | Description |

|---|---|

| Chromatography | Reagent for separation and analysis |

| Spectroscopy | Standard for identification |

Biochemical Applications

In biochemistry, this compound is explored for:

- Enzyme Inhibition Studies: The compound has shown potential as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

- Cell Culture: It is used in cell culture applications to assess cytotoxicity and cellular responses due to its biological activity.

Table 2: Biochemical Applications

| Application Type | Description |

|---|---|

| Enzyme Inhibition | Studies on enzyme kinetics |

| Cell Culture | Assessment of cytotoxicity |

Pharmaceutical Development

The pharmaceutical industry has shown interest in this compound due to:

- Drug Formulation: Its properties make it suitable for formulating drugs with enhanced solubility and bioavailability.

- Therapeutic Research: Investigations into its efficacy as an active pharmaceutical ingredient (API) are ongoing, particularly in targeting specific diseases.

Table 3: Pharmaceutical Applications

| Application Type | Description |

|---|---|

| Drug Formulation | Enhancing solubility and bioavailability |

| Therapeutic Research | Potential API for disease treatment |

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of this compound on a specific enzyme related to cancer metabolism. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in oncology.

Case Study 2: Drug Development

In another study featured in Pharmaceutical Research, researchers explored the formulation of a novel drug using this compound. The findings demonstrated improved pharmacokinetic profiles compared to existing treatments, highlighting its potential role in new therapeutic strategies.

Mecanismo De Acción

The mechanism of action of 2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

2-((Dimethylamino)methyl)-4-methoxyphenol: Similar structure but lacks the trifluoromethoxy group.

4-(Trifluoromethoxy)phenol: Contains the trifluoromethoxy group but lacks the dimethylamino group.

2-((Dimethylamino)methyl)phenol: Contains the dimethylamino group but lacks the trifluoromethoxy group.

Uniqueness

2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol is unique due to the combination of the trifluoromethoxy and dimethylamino groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Actividad Biológica

2-((Dimethylamino)methyl)-4-(trifluoromethoxy)phenol, also known by its CAS number 704884-79-7, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular proteins. The dimethylamino group may also play a role in modulating the compound's pharmacological effects through hydrogen bonding interactions with target enzymes and receptors.

Targeted Biological Pathways

Research indicates that this compound may influence several biochemical pathways, including:

- Serotonin Receptor Modulation : It has been shown to act as an agonist at certain serotonin receptors, particularly the 5-HT2A receptor. This interaction suggests potential applications in treating mood disorders and anxiety .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially affecting levels of serotonin and other neurotransmitters in the brain .

Pharmacological Studies

Several studies have documented the pharmacological effects of this compound:

- Antidepressant Activity : In preclinical models, compounds with similar structures have demonstrated antidepressant-like effects, possibly through serotonin receptor modulation .

- Neuroprotective Effects : Some analogs have shown promise in protecting neurons from oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions .

Case Studies

- Case Study on Antidepressant Activity : A study involving a series of phenolic compounds revealed that those with a trifluoromethoxy group significantly enhanced serotonin uptake inhibition compared to non-fluorinated analogs. This finding supports the hypothesis that fluorinated compounds can improve pharmacological profiles due to increased potency at serotonin receptors .

- Neuroprotective Effects : In vitro studies demonstrated that related compounds could reduce neuronal cell death induced by oxidative stress, highlighting their potential as neuroprotective agents.

Structure-Activity Relationship (SAR)

| Compound | Structure | 5-HT2A Agonist Activity | Neuroprotective Effect |

|---|---|---|---|

| A | Structure A | Moderate | Yes |

| B | Structure B | High | Moderate |

| C | Structure C | Low | No |

| D | Structure D | Very High | Yes |

Pharmacokinetic Properties

| Property | Value |

|---|---|

| Lipophilicity (logP) | 2.4 |

| Bioavailability | High |

| Metabolism | Hepatic |

| Elimination Half-life | 6–8 hours |

Propiedades

IUPAC Name |

2-[(dimethylamino)methyl]-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c1-14(2)6-7-5-8(3-4-9(7)15)16-10(11,12)13/h3-5,15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMZUQRYXJGXHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801218216 | |

| Record name | 2-[(Dimethylamino)methyl]-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704884-79-7 | |

| Record name | 2-[(Dimethylamino)methyl]-4-(trifluoromethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704884-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Dimethylamino)methyl]-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.